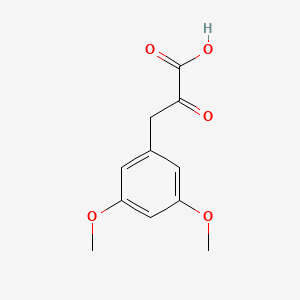
(6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate is a chemical compound with the molecular formula C9H8BrF2NO2. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and two fluorine atoms attached to the acetate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Difluoroacetate: The brominated pyridine is then reacted with ethyl 2,2-difluoroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or mixed solvent systems.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Cross-Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Hydrolysis: Formation of 2-(6-bromopyridin-2-yl)-2,2-difluoroacetic acid.
Scientific Research Applications
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the development of new synthetic methodologies and the preparation of complex organic molecules.
Material Science: Utilized in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridin-2-yl)-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(6-fluoropyridin-2-yl)-2,2-difluoroacetate: Contains a fluorine atom instead of bromine.
Ethyl 2-(6-iodopyridin-2-yl)-2,2-difluoroacetate: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate can impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions in various reactions.
Properties
Molecular Formula |
C9H8BrF2NO2 |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)6-4-3-5-7(10)13-6/h3-5H,2H2,1H3 |
InChI Key |
XAOIKBAAWFIIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC=C1)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)


![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)


